Stereochemical Identity: Confirmed (R)-Absolute Configuration Versus Undefined Racemate
The (R)-N-Ethyl-N-(piperidin-3-yl)acetamide (CAS 1353997-06-4) possesses a confirmed absolute (R)-configuration at the piperidine 3-position, as encoded in its InChI stereochemical layer (/t9-/m1/s1) and canonical SMILES CCN(C(C)=O)[C@@H]1CCCNC1, where [C@@H] denotes the (R)-stereocenter . In contrast, the racemate (CAS 1178721-31-7) has an InChI string lacking stereochemical descriptors (InChI=1S/C9H18N2O/c1-3-11(8(2)12)9-5-4-6-10-7-9/h9-10H,3-7H2,1-2H3) and a non-stereospecific SMILES CCN(C(C)=O)C1CCCNC1, indicating an equimolar mixture of (R) and (S) enantiomers . The (S)-enantiomer (CAS 1354018-43-1) carries the opposite [C@H] stereodescriptor, making it a distinct chemical entity with potentially divergent biological activity .
| Evidence Dimension | Stereochemical configuration (piperidine 3-position) |
|---|---|
| Target Compound Data | Absolute (R)-configuration confirmed by InChI /t9-/m1/s1 and SMILES [C@@H] descriptor |
| Comparator Or Baseline | Racemate (CAS 1178721-31-7): No stereochemical definition; (S)-enantiomer (CAS 1354018-43-1): Opposite [C@H] configuration |
| Quantified Difference | Single enantiomer (100% (R)) vs. 50:50 mixture (racemate) or 100% opposite enantiomer ((S)-form) |
| Conditions | Structural assignment by IUPAC InChI stereochemical notation, confirmed by MDL number MFCD21098261 |
Why This Matters
In stereospecific synthesis, using the correct enantiomer eliminates the 50% inactive or confounding enantiomer present in the racemate, preventing SAR ambiguity and avoiding downstream chiral separation costs.
